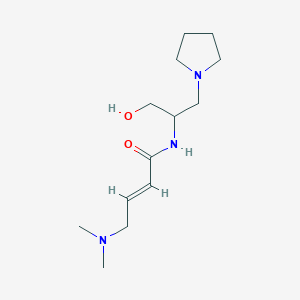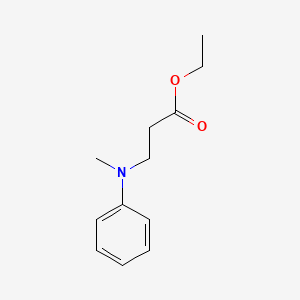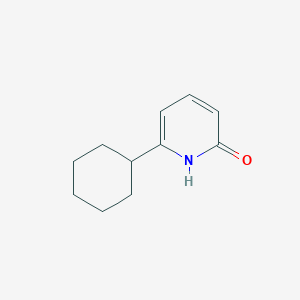![molecular formula C20H18N4O3 B2854805 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034410-89-2](/img/structure/B2854805.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound, and a benzo[f][1,4]oxazepin moiety, which is a type of benzoxazepine derivative .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzo[b][1,4]oxazepines, a similar class of compounds, can be synthesized by the reaction of 2-aminophenols with alkynones .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As mentioned earlier, benzo[b][1,4]oxazepines can be synthesized from 2-aminophenols and alkynones .Applications De Recherche Scientifique
Serotonin Type-3 (5-HT3) Receptor Antagonists
Research has identified quinoxalin-2-carboxamides as potential serotonin type-3 (5-HT3) receptor antagonists, suggesting their utility in treating conditions like nausea and vomiting associated with chemotherapy, as well as anxiety disorders. The pharmacological evaluation demonstrated that these compounds exhibit 5-HT3 receptor antagonism, with specific derivatives showing significant potency. This suggests their potential application in developing new therapeutic agents targeting 5-HT3 receptors (Mahesh et al., 2011).
Anticancer Activity
Another study explored the synthesis and evaluation of new quinoxaline derivatives for their EGFR-TK inhibition and anticancer activity. Certain quinoxaline-2-carboxamide derivatives exhibited noteworthy anti-proliferative effects against various cancer cell lines, highlighting their potential as promising anticancer agents with EGFR inhibitory activity. This underlines the versatility of quinoxaline derivatives in cancer research, providing a foundation for future anticancer drug development (Ahmed et al., 2020).
Bis-heterocyclic Scaffolds
Researchers have developed an efficient protocol to synthesize bis-heterocyclic oxazepin-quinoxaline derivatives, presenting a novel class of bifunctional compounds. These compounds could have significant implications in medicinal chemistry, given their complex structure and potential biological activity. The study presents a new avenue for the development of therapeutic agents based on oxazepin-quinoxaline scaffolds (Hajishaabanha & Shaabani, 2014).
Depression Management
Quinoxalin-2-carboxamides have also been investigated for their potential as 5-HT3 receptor antagonists in managing depression. The structure-activity relationship (SAR) studies suggest that these compounds could offer new therapeutic options for depression treatment, with certain derivatives displaying significant anti-depressant-like activity. This highlights the compound's potential utility in neuropsychiatric disorder management (Mahesh et al., 2010).
Propriétés
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-19-13-27-18-8-4-1-5-14(18)12-24(19)10-9-21-20(26)17-11-22-15-6-2-3-7-16(15)23-17/h1-8,11H,9-10,12-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCBERBBPXGGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2854724.png)




![2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B2854733.png)
![ethyl 3-[(chloroacetyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2854734.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2854735.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2854737.png)
![N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2854739.png)

